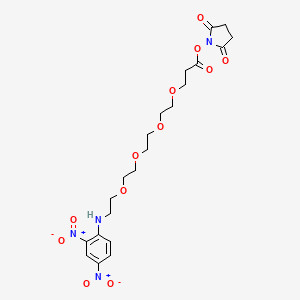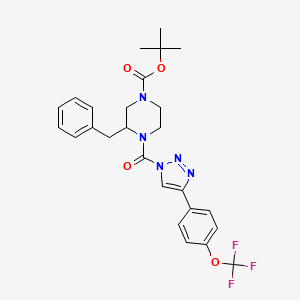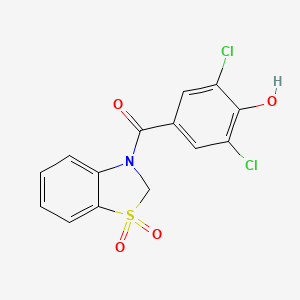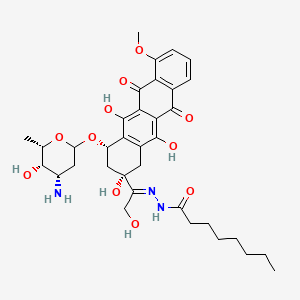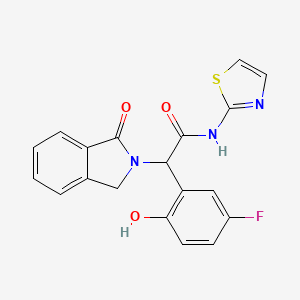
2-(5-fluoro-2-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EAI045 is a potent and selective inhibitor of mutant EGF receptors (EGFRs; IC50s = 0.076, 0.049, 0.002, and 1.6 μM for recombinant EGFRL858R, EGFRT790M, EGFRL858R/T790M, and wild-type EGFR, respectively). It inhibits phosphorylation of EGFR in a concentration-dependent manner in H1975 cells. EAI045 (0.01-10 μM) reduces proliferation of Ba/F3 cells expressing EGFRL858R/T790M and EGFRL858R/T790M/I941R. In vivo, EAI045 induces tumor regression and reduces EGFR signaling in mice bearing EGFRL858R/T790M, EGFRExon19del/T790M, and EGFRL858R/T790M/C797S tumors when administered at a dose of 60 mg/kg per day in combination with cetuximab.
EAI045 ia a potent and selective EGFR inhbitor. EAI045 targets selected drug-resistant EGFR mutants but spares the wild-type receptor. EAI045 inhibits L858R/T790M-mutant EGFR with low-nanomolar potency in biochemical assays.
Aplicaciones Científicas De Investigación
Imaging Tumors Expressing Mutated EGFR
EAI045 has been used in the synthesis and preclinical evaluation of [11C]EAI045 as a PET tracer for imaging tumors expressing mutated epidermal growth factor receptor (EGFR). The EGFR allosteric inhibitor, EAI045, is proposed to have an alternative mechanism of action, disrupting receptor signaling independent of the ATP-binding site .
Treatment of Non-Small Cell Lung Cancer
EAI045 is a fourth-generation allosteric tyrosine kinase inhibitor (TKI) of the EGFR. It targets T790M and C797S EGFR mutants in the treatment of non-small cell lung cancer (NSCLC). EAI045 and cetuximab combined induce tumor regression in mouse models of EGFR-mutant lung cancer .
Identification of New EGFR Inhibitors
EAI045 has been used in the identification of new EGFR inhibitors by structure-based virtual screening and biological evaluation. The compound ZINC49691377, identified through this process, demonstrated excellent anti-proliferation activity against H1975 and PC-9 cells .
Pharmacokinetic Studies
EAI045 has been used in pharmacokinetic studies to gain further knowledge on pharmacokinetics, the EGFR mutation-targeting potential, and the influence of cetuximab on the uptake by radiolabeling EAI045 with carbon-11 and tritium .
Enantiomeric Separation
EAI045 has been used in the development of a validated LC method for the enantiomeric separation of EAI045 on a chiral stationary phase .
Apoptosis Induction
EAI045 has been used in apoptosis analysis, indicating that the compound ZINC49691377 can effectively induce apoptosis of H1975 and PC-9 cells in a dose-dependent manner .
Mecanismo De Acción
Target of Action
EAI045 primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a cell-surface receptor tyrosine kinase, which, when mutated, can lead to uncontrolled cell proliferation and survival, contributing to the development of non-small cell lung cancer (NSCLC) . EAI045 specifically targets T790M and C797S EGFR mutants .
Mode of Action
Unlike conventional tyrosine kinase inhibitors that target the mutation site in the ATP binding pocket of EGFR, EAI045 operates differently. It disrupts receptor signaling independent of the ATP-binding site . This alternative mechanism of action helps overcome treatment resistance mutations common in the ATP binding site .
The antibody cetuximab is hypothesized to increase the number of accessible allosteric pockets for EAI045, thus enhancing the potency of the inhibitor .
Biochemical Pathways
EAI045 affects the EGFR signaling pathway. By inhibiting the EGFR mutants, it disrupts the downstream signaling pathways that mediate cell proliferation and survival . This disruption can lead to the inhibition of tumor growth in NSCLC .
Pharmacokinetics
EAI045 exhibits rapid absorption, with an apparent maximum concentration (t max) around 5 minutes . .
Result of Action
EAI045’s action results in the inhibition of EGFR phosphorylation in cells expressing EGFR mutants . This inhibition disrupts the EGFR signaling pathway, thereby potentially inhibiting the growth of NSCLC tumors .
Action Environment
The efficacy of EAI045 can be influenced by certain environmental factors. For instance, the presence of epidermal growth factor (EGF), a ligand for EGFR, can reduce the efficacy of EAI045 against mutant EGFR . Additionally, the combined use of EAI045 and cetuximab, an EGFR-blocking antibody, is hypothesized to enhance the inhibitor’s potency .
Propiedades
IUPAC Name |
2-(5-fluoro-2-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O3S/c20-12-5-6-15(24)14(9-12)16(17(25)22-19-21-7-8-27-19)23-10-11-3-1-2-4-13(11)18(23)26/h1-9,16,24H,10H2,(H,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUFHOKUFOQRDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C(C3=C(C=CC(=C3)F)O)C(=O)NC4=NC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-fluoro-2-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

